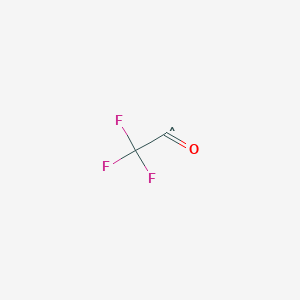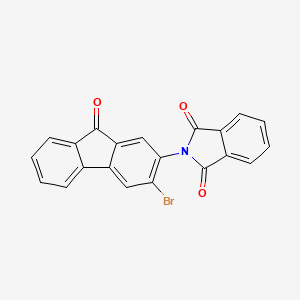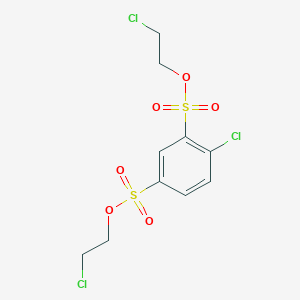
Bis(2-chloroethyl) 4-chlorobenzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) 4-chlorobenzene-1,3-disulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of two 2-chloroethyl groups and a 4-chlorobenzene-1,3-disulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl) 4-chlorobenzene-1,3-disulfonate typically involves the reaction of 4-chlorobenzene-1,3-disulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl) 4-chlorobenzene-1,3-disulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and zinc in acetic acid are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfinates and thiols.
Scientific Research Applications
Chemistry: It is also used in the preparation of various intermediates for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It is also used in the development of sulfonate-based drugs and as a tool for modifying biomolecules .
Medicine: Its ability to modify proteins and nucleic acids makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, bis(2-chloroethyl) 4-chlorobenzene-1,3-disulfonate is used in the production of surfactants, detergents, and other specialty chemicals. It is also used in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of bis(2-chloroethyl) 4-chlorobenzene-1,3-disulfonate involves the formation of covalent bonds with nucleophilic sites in biomolecules. The 2-chloroethyl groups can undergo nucleophilic substitution reactions with amino, thiol, and hydroxyl groups in proteins and nucleic acids, leading to the formation of stable adducts. This can result in the inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication and transcription .
Comparison with Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the sulfonate groups.
4-chlorobenzene-1,3-disulfonyl chloride: Similar in structure but lacks the 2-chloroethyl groups.
Bis(2-chloroethyl) sulfide: Similar in structure but contains a sulfur atom instead of the benzene ring.
Uniqueness: Bis(2-chloroethyl) 4-chlorobenzene-1,3-disulfonate is unique due to the presence of both 2-chloroethyl and sulfonate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
5409-79-0 |
|---|---|
Molecular Formula |
C10H11Cl3O6S2 |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
bis(2-chloroethyl) 4-chlorobenzene-1,3-disulfonate |
InChI |
InChI=1S/C10H11Cl3O6S2/c11-3-5-18-20(14,15)8-1-2-9(13)10(7-8)21(16,17)19-6-4-12/h1-2,7H,3-6H2 |
InChI Key |
JHNYGXYZYKRKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)OCCCl)S(=O)(=O)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


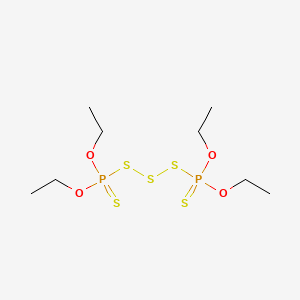
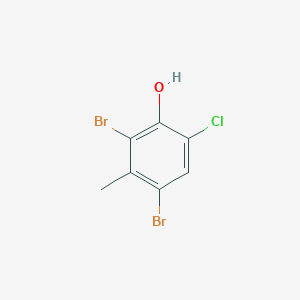
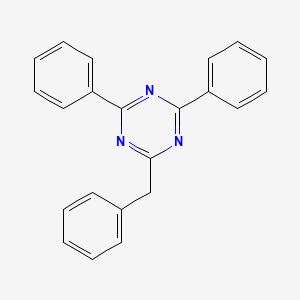
![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
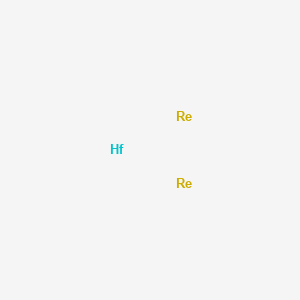
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)
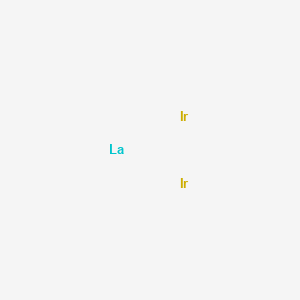
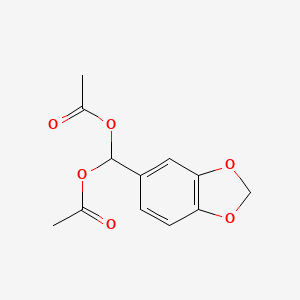
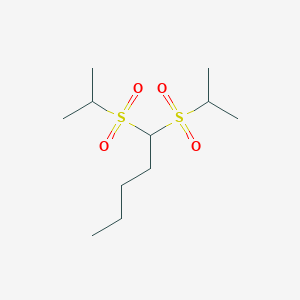
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)

